molecular formula C11H14BrNO2 B6293202 tert-Butyl 5-bromo-6-methylpicolinate CAS No. 2404734-24-1

tert-Butyl 5-bromo-6-methylpicolinate

Cat. No.: B6293202
CAS No.: 2404734-24-1
M. Wt: 272.14 g/mol
InChI Key: BEULOLBWBKHNCB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-6-methylpicolinate is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.02079 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-bromo-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-8(12)5-6-9(13-7)10(14)15-11(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEULOLBWBKHNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Significance and Contextualization of Tert Butyl 5 Bromo 6 Methylpicolinate

Role as a Privileged Scaffold in Heterocyclic Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The pyridine (B92270) ring system is a well-established privileged scaffold, and substituted pyridines like tert-butyl 5-bromo-6-methylpicolinate are integral to the exploration of this chemical space. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity.

The 2,5,6-trisubstituted pyridine core of this compound is a key feature that allows for the generation of diverse libraries of compounds. This diversity is crucial in the early stages of drug discovery, where numerous analogs of a lead compound are synthesized and screened for improved efficacy and pharmacokinetic properties. The presence of multiple reaction sites on the scaffold allows for systematic modifications, enabling chemists to explore the structure-activity relationships of a new class of molecules.

Importance of Pyridine-Based Compounds in Chemical Synthesis

Pyridine and its derivatives are ubiquitous in organic chemistry, forming the core of many natural products, pharmaceuticals, and agrochemicals. mdpi.compharmaffiliates.com The pyridine ring is an aromatic heterocycle that is isoelectronic with benzene (B151609) but possesses distinct reactivity due to the presence of the nitrogen atom. This nitrogen atom imparts a dipole moment to the ring and provides a site for protonation and coordination to metal centers, influencing the molecule's solubility and chemical reactivity. evitachem.com

The versatility of the pyridine scaffold is evident in the wide range of successful drugs that incorporate this motif. These include treatments for a variety of conditions, underscoring the value of pyridine derivatives in medicinal chemistry. The development of new synthetic methodologies to access functionalized pyridines remains an active area of research, as these compounds are consistently in high demand for the synthesis of novel bioactive molecules.

Strategic Positioning of Halogen and Ester Functionalities for Chemical Transformations

The chemical utility of this compound is largely dictated by the strategic placement of its bromo and tert-butyl ester functionalities. These groups are not merely passive components of the molecule but are key players in directing its reactivity in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through well-established cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst, the first step in these catalytic cycles.

The tert-butyl ester at the 2-position plays a dual role. Firstly, it acts as a protecting group for the carboxylic acid functionality, preventing it from interfering with reactions at other sites on the molecule. Its bulky nature provides steric hindrance that can influence the regioselectivity of certain reactions. Secondly, the tert-butyl group can be removed under specific acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization, such as amide bond formation. This strategic placement allows for a stepwise and controlled approach to the synthesis of complex molecules.

The methyl group at the 6-position also exerts an electronic and steric influence on the reactivity of the pyridine ring, further fine-tuning the molecule's properties and its behavior in chemical reactions.

Detailed Research Findings:

While specific, publicly available, peer-reviewed studies detailing extensive use of this compound are not abundant, its utility can be inferred from patent literature and its role as a building block in the synthesis of more complex molecules, including kinase inhibitors. The following tables summarize the key types of transformations where this and structurally similar compounds are employed.

Table 1: Key Chemical Transformations of this compound

TransformationReagents and ConditionsProduct TypeSignificance
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or esters, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)Biaryl or heteroaryl substituted picolinatesFormation of C-C bonds, crucial for building molecular complexity.
Buchwald-Hartwig Amination Amines, Pd catalyst (e.g., Pd₂(dba)₃ with a phosphine (B1218219) ligand), base (e.g., NaOtBu), solvent (e.g., toluene)Aminopyridine derivativesFormation of C-N bonds, important for many biologically active compounds.
Sonogashira Coupling Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF)Alkynylpyridine derivativesFormation of C-C triple bonds, introducing linear structural elements.
Ester Hydrolysis Trifluoroacetic acid (TFA) or other strong acids5-bromo-6-methylpicolinic acidDeprotection to reveal the carboxylic acid for further functionalization.

Synthetic Methodologies for Tert Butyl 5 Bromo 6 Methylpicolinate

Esterification Approaches to tert-Butyl 5-bromo-6-methylpicolinate

The introduction of the bulky tert-butyl ester group onto the 5-bromo-6-methylpicolinic acid core is a critical transformation. Several methods have been developed to achieve this, each with distinct advantages in terms of reaction conditions and yields.

Tosyl Chloride-Mediated Esterification of 5-Bromo-6-methylpicolinic Acid.benchchem.com

A highly effective and widely reported method for the synthesis of this compound involves the activation of 5-bromo-6-methylpicolinic acid with tosyl chloride (TsCl) in the presence of tert-butanol (B103910). This method, adapted from similar esterification procedures, proceeds under mild conditions and can achieve quantitative yields.

The reaction is typically carried out by dissolving 5-bromo-6-methylpicolinic acid and an excess of pyridine (B92270) in tert-butanol at a reduced temperature, followed by the addition of tosyl chloride. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The pyridine serves as a base to neutralize the hydrogen chloride byproduct of the reaction between the carboxylic acid and tosyl chloride, forming a mixed anhydride (B1165640) which is then attacked by tert-butanol.

Table 1: Reaction Parameters for Tosyl Chloride-Mediated Esterification

ParameterCondition
Starting Material5-Bromo-6-methylpicolinic acid
ReagentsTosyl Chloride (TsCl), Pyridine
Solventtert-Butanol (t-BuOH)
Temperature0°C to Room Temperature
Reaction Time12 hours
YieldQuantitative

Cesium Carbonate-Driven Alkylation with tert-Butyl Halides.benchchem.com

An alternative, scalable approach utilizes cesium carbonate (Cs₂CO₃) to facilitate the alkylation of 5-bromo-6-methylpicolinic acid with a suitable tert-butyl halide, such as tert-butyl bromide. This method, conducted in a polar aprotic solvent like dimethylacetamide (DMA), offers high yields, typically around 80%.

In this procedure, the carboxylic acid is mixed with the tert-butyl halide and an excess of cesium carbonate in DMA. The mixture is heated under an inert atmosphere for an extended period. Cesium carbonate is a key reagent, acting as a base that is effective in promoting O-alkylation of carboxylic acids. semanticscholar.orgnih.gov Its use often leads to clean reactions with minimal side product formation. semanticscholar.org

Table 2: Conditions for Cesium Carbonate-Driven Alkylation

ParameterCondition
Starting Material5-Bromo-6-methylpicolinic acid
Reagentstert-Butyl Bromide, Cesium Carbonate (Cs₂CO₃)
SolventDimethylacetamide (DMA)
Temperature120°C
Reaction Time12 hours
AtmosphereNitrogen
Yield80%

Acid-Catalyzed Esterification Protocols.benchchem.com

Direct acid-catalyzed esterification, often referred to as Fischer esterification, represents a classical method for the formation of esters. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve reacting 5-bromo-6-methylpicolinic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of water, yields the desired ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol is typically used as the solvent, and water may be removed as it is formed. masterorganicchemistry.com While a fundamental method, specific yield and reaction condition data for the direct acid-catalyzed synthesis of this compound are less commonly reported in comparison to the aforementioned methods.

Bromination Strategies for Picolinate (B1231196) Precursors

The alternative synthetic strategy involves the introduction of the bromine atom onto a pre-existing tert-butyl 6-methylpicolinate ring system. This requires careful control of the bromination conditions to ensure the correct regiochemical outcome.

Regioselective Electrophilic Aromatic Bromination of tert-Butyl 6-methylpicolinate.benchchem.comresearchgate.net

The synthesis of this compound can be efficiently achieved through the regioselective electrophilic aromatic bromination of tert-butyl 6-methylpicolinate. This reaction typically employs molecular bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a chlorinated solvent like dichloromethane (B109758) (DCM).

The procedure involves dissolving the picolinate ester in the solvent and cooling the mixture before the dropwise addition of bromine. The catalyst is then introduced, and the reaction is stirred for several hours to facilitate the electrophilic substitution.

The regiochemical outcome of the bromination reaction is dictated by the electronic effects of the substituents on the pyridine ring. nih.govresearchgate.net In tert-butyl 6-methylpicolinate, the ring contains three key groups: the nitrogen atom, the electron-donating methyl group at the 6-position, and the electron-withdrawing tert-butoxycarbonyl group at the 2-position.

The pyridine nitrogen is a deactivating group, making the ring less reactive towards electrophilic substitution than benzene (B151609). The tert-butoxycarbonyl group is also deactivating and directs incoming electrophiles to the meta-position (C4 and C6). However, the methyl group at the 6-position is an activating, ortho-, para-directing group. The powerful directing effect of the electron-donating methyl group overrides the other influences, directing the incoming bromine electrophile to the position para to it, which is the C5 position. This results in the highly regioselective formation of this compound.

Catalytic Systems and Conditions for Selective Bromination

The direct bromination of tert-butyl 6-methylpicolinate at the 5-position is a common and efficient method for synthesizing the target compound. This electrophilic aromatic substitution is directed by the activating, ortho, para-directing effect of the methyl group at the C6 position. To achieve high selectivity and yield, specific catalytic systems and controlled reaction conditions are employed.

The most frequently utilized catalyst for this transformation is a Lewis acid, such as iron(III) bromide (FeBr₃). The catalyst functions by polarizing the bromine molecule (Br₂), increasing its electrophilicity and facilitating the attack on the electron-rich pyridine ring. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at reduced temperatures, often starting at 0°C, to control the reaction rate and minimize the formation of by-products.

A typical procedure involves dissolving the starting material, tert-butyl 6-methylpicolinate, in the chosen solvent, followed by the addition of the catalyst. A solution of elemental bromine, usually in a slight excess (e.g., 1.1 equivalents), is then added dropwise to the cooled reaction mixture. The reaction is monitored until completion, after which it is quenched with a reducing agent, such as aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), to neutralize any remaining bromine.

Table 1: Catalytic System for Selective Bromination

Parameter Condition Purpose Citation
Substrate tert-Butyl 6-methylpicolinate The precursor molecule to be brominated.
Catalyst Iron(III) bromide (FeBr₃) Lewis acid to activate the brominating agent.
Catalyst Loading ~0.1 equivalents Catalytic amount to promote the reaction.
Brominating Agent Bromine (Br₂) Source of the electrophilic bromine.
Solvent Dichloromethane (DCM) Inert solvent for the reaction.
Temperature 0°C to room temperature Controlled temperature to ensure selectivity.
Reaction Time ~6 hours Duration to allow for complete conversion.

| Workup | Quench with Na₂S₂O₃ | To remove excess unreacted bromine. | |

Alternative Bromination Reagents and Methodologies

While elemental bromine is effective, its high reactivity, corrosiveness, and toxicity present handling challenges. nih.gov Consequently, several alternative brominating agents and methodologies have been developed for pyridine derivatives, offering milder conditions and improved safety profiles. nih.govcommonorganicchemistry.com

N-Bromosuccinimide (NBS) is a widely used alternative for electrophilic aromatic bromination. commonorganicchemistry.comgoogle.com It is a solid, making it easier to handle than liquid bromine, and often provides higher selectivity. For the bromination of activated pyridine rings, NBS can be used in conjunction with an acid catalyst in a suitable solvent. google.com

Another common reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com Like NBS, DBDMH is a stable, solid source of electrophilic bromine. It can be particularly effective for the bromination of pyridine derivatives, sometimes without the need for an additional solvent, and is considered a preferred reagent for large-scale production due to its efficiency. google.com The reaction may be performed at elevated temperatures (e.g., 90-130°C) to drive the conversion. google.com

Other milder brominating agents include pyridinium (B92312) hydrobromide perbromide (PHP) and phenyltrimethylammonium (B184261) perbromide (PTAB). commonorganicchemistry.com Furthermore, methods involving the in situ generation of bromine from more benign precursors, such as reacting potassium bromide (KBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂), offer a safer approach by avoiding the storage and handling of bulk molecular bromine. nih.govacsgcipr.org

Table 2: Alternative Bromination Reagents

Reagent Abbreviation Key Features Citation
N-Bromosuccinimide NBS Solid reagent, easier handling, often provides high selectivity. commonorganicchemistry.comgoogle.com
1,3-Dibromo-5,5-dimethylhydantoin DBDMH Stable, solid source of electrophilic bromine; efficient for scale-up. google.com
Pyridinium hydrobromide perbromide PHP Milder brominating agent. commonorganicchemistry.com
Phenyltrimethylammonium perbromide PTAB Milder brominating agent. commonorganicchemistry.com

Advanced Synthetic Routes

Beyond direct bromination, more complex strategies allow for the construction of this compound from different precursors, offering flexibility in synthesis design.

Ortho-Metallation and Electrophilic Quenching Pathways

Ortho-directed metallation provides a powerful method for the regioselective functionalization of aromatic rings. In the context of pyridine synthesis, a directing group can facilitate the deprotonation of an adjacent carbon atom by a strong base, creating a nucleophilic organometallic species. This intermediate can then be "quenched" by reacting it with an electrophile.

While not specifically detailed for this compound in the provided context, the general principle can be applied. For instance, a related strategy could involve the formation of a pyridylmagnesium bromide (a Grignard reagent) from a dibromopyridine precursor. researchgate.net The reaction of 2,6-dibromopyridine (B144722) with magnesium can generate a dimagnesium compound, which can then react with electrophiles. researchgate.net A similar pathway could potentially be envisioned where a lithiated or magnesiated pyridine intermediate is generated and subsequently quenched with a suitable bromine source (e.g., Br₂, CBr₄) to install the bromo substituent at the desired position.

Multi-step Synthetic Sequences from Simpler Pyridine Derivatives

The target compound is often prepared via a multi-step sequence starting from more readily available materials. A common route involves the esterification of 5-bromo-6-methylpicolinic acid. This precursor already contains the required bromine and methyl substituents in the correct positions on the pyridine ring.

The esterification can be achieved through several methods. One highly effective approach is the tosyl chloride (TsCl)-mediated esterification in tert-butanol (t-BuOH). In this reaction, 5-bromo-6-methylpicolinic acid is treated with TsCl in the presence of a base like pyridine, which activates the carboxylic acid towards nucleophilic attack by tert-butanol. This method proceeds under mild conditions and can provide quantitative yields.

An alternative scalable route for the esterification is the reaction of 5-bromo-6-methylpicolinic acid with a tert-butyl halide (e.g., tert-butyl bromide) using a base such as cesium carbonate (Cs₂CO₃) in a high-boiling polar aprotic solvent like dimethylacetamide (DMA). This reaction is typically conducted at elevated temperatures to ensure completion. The synthesis of the 5-bromo-6-methylpicolinic acid precursor itself would originate from simpler, less substituted pyridine derivatives, involving steps like oxidation of a methyl group to a carboxylic acid and regioselective bromination. organic-chemistry.orgnih.govorganic-chemistry.org

Process Optimization and Scalability Considerations

Moving a synthetic procedure from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, purity, and cost-effectiveness.

Design of Experiments (DOE) for Yield and Purity Enhancement

Design of Experiments (DOE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. For the synthesis of this compound, DOE can be a powerful tool to optimize yield and purity.

Instead of varying one factor at a time, DOE allows for the simultaneous variation of multiple parameters to identify the optimal conditions and understand the interactions between different variables. For the direct bromination route, key factors to investigate would include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Determines the extent of conversion and potential for by-product formation.

Equivalents of Brominating Agent: Using too little results in incomplete reaction, while too much can lead to over-bromination or other side reactions.

Catalyst Loading: The amount of catalyst can influence reaction rate and cost.

Concentration: The substrate concentration can impact reaction kinetics and ease of product isolation.

Catalyst Selection and Reaction Parameter Tuning

The efficient synthesis of this compound relies heavily on the strategic selection of catalysts and the fine-tuning of reaction parameters to maximize yield and purity. Research indicates several effective catalytic systems and optimization strategies for the formation of this key intermediate.

A primary synthetic route involves the direct bromination of tert-butyl 6-methylpicolinate. In this electrophilic aromatic substitution, a Lewis acid catalyst is crucial for activating the bromine molecule. Iron(III) bromide (FeBr₃) is a commonly employed catalyst for this transformation. The reaction is typically performed at a low temperature, such as 0°C, to control selectivity and minimize side-product formation. The choice of solvent is also critical, with chlorinated solvents like dichloromethane (DCM) being suitable for dissolving the starting materials and facilitating the reaction.

Alternative methods focus on the esterification of the parent carboxylic acid, 5-bromo-6-methylpicolinic acid. One approach involves the use of cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylacetamide (DMA), reacting the acid with a tert-butyl halide. This method often requires elevated temperatures, around 120°C, to drive the reaction to completion over several hours.

Another effective esterification protocol utilizes p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. In this procedure, TsCl activates the carboxylic acid, and pyridine acts as both a base and a catalyst. The reaction proceeds efficiently at room temperature in excess tert-butyl alcohol (t-BuOH), which serves as both a reagent and a solvent. While traditional acid catalysis with sulfuric acid (H₂SO₄) is a cost-effective option, it may lead to lower yields (around 65-70%) and competing side reactions, limiting its use in high-purity applications.

Optimization of these synthetic routes often involves a systematic variation of parameters, a process known as Design of Experiments (DOE). Key factors for tuning include reaction temperature, catalyst loading, solvent polarity, and reaction time. For instance, while higher temperatures can increase reaction rates, they also risk the thermal decomposition of the product or starting materials. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of impurities from over-reaction. Advanced statistical methods like Response Surface Methodology (RSM) can be employed to model the effects of multiple variables simultaneously, allowing for the precise identification of optimal conditions for maximizing yield. researchgate.net

Table 1: Comparison of Catalytic Systems for Synthesis of this compound and Precursors

Reaction TypeCatalyst/ReagentSolventTemperatureTypical YieldSource
BrominationIron(III) bromide (FeBr₃)Dichloromethane (DCM)0°CNot specified
EsterificationCesium carbonate (Cs₂CO₃)Dimethylacetamide (DMA)120°C~80%
EsterificationTsCl / Pyridinetert-Butyl alcohol (t-BuOH)Room TemperatureQuantitative
EsterificationSulfuric acid (H₂SO₄)tert-Butyl alcohol (t-BuOH)Reflux65-70%

Continuous Flow Reactor Applications in Industrial Synthesis

The industrial-scale synthesis of fine chemicals and pharmaceutical intermediates like this compound is increasingly moving from traditional batch processing to continuous flow methodologies. rsc.org Continuous flow reactors offer significant advantages in terms of safety, efficiency, scalability, and product consistency, making them highly suitable for the production of such compounds. rsc.orgnih.gov

Although specific continuous flow processes for this compound are not extensively detailed in public literature, the principles of flow chemistry can be readily applied to its synthesis. Multi-step continuous-flow systems have proven effective for improving the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. rsc.org For instance, the bromination step, which uses highly reactive and potentially hazardous bromine, can be managed more safely in a flow reactor. The small reactor volume at any given time minimizes the risk associated with handling large quantities of hazardous materials.

Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to higher selectivity and yields compared to batch reactors. For example, in the synthesis of other heterocyclic compounds, switching from batch to flow has dramatically reduced reaction times from hours to minutes due to superior mixing and heat transfer. researchgate.net

Table 2: Illustrative Comparison of Batch vs. Continuous Flow Synthesis (Based on Aplysamine 6 Synthesis)

ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow
Overall Yield27%46%Higher efficiency
Number of Steps54Process simplification
ScalabilityProblematicStraightforwardEasier scale-up

Applying these principles to the synthesis of this compound, a continuous flow process could involve pumping a solution of tert-butyl 6-methylpicolinate and bromine through a heated channel containing a packed-bed of a solid-supported Lewis acid catalyst. The product stream would emerge continuously and could be directed into a subsequent purification module, creating an integrated and automated production line. This would enhance safety, improve yield and purity, and provide a more economical and sustainable manufacturing process.

Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Bromo 6 Methylpicolinate

Cross-Coupling Reactions at the C5-Bromine Position

The C5-bromo substituent serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling methodologies. These reactions are fundamental to constructing more complex molecular architectures based on the picolinate (B1231196) scaffold.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For tert-butyl 5-bromo-6-methylpicolinate, the electron-deficient nature of the pyridine (B92270) ring enhances the reactivity of the C5-bromine atom toward oxidative addition to a palladium(0) center, initiating the catalytic cycle for several key transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron species with an organic halide. libretexts.org In the case of this compound, this reaction allows for the introduction of various aryl and vinyl groups at the C5-position. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the generally low toxicity of its boron-based reagents. libretexts.org

The general scheme involves the reaction of the picolinate with an aryl- or vinylboronic acid (or its corresponding ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or palladium tetrakis(triphenylphosphine), often paired with phosphine (B1218219) ligands like triphenylphosphine (B44618) or more sterically demanding trialkylphosphines such as tri-tert-butylphosphine. mit.edu A base, typically potassium carbonate, cesium carbonate, or potassium phosphate, is required to activate the boronic acid for transmetalation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines This table presents typical conditions for Suzuki-Miyaura reactions involving bromopyridine substrates, which are applicable to this compound.

Catalyst / Ligand Base Solvent Temperature (°C) Coupling Partner Yield (%)
Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/H₂O 80-100 Arylboronic acid Good to Excellent
Pd₂(dba)₃ / P(t-Bu)₃ KF·2H₂O THF Room Temp Arylboronic acid ~90
Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 90 Vinylboronic acid Good to Excellent
Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 85 Heteroarylboronic acid ~85

The Stille coupling provides an alternative palladium-catalyzed pathway to form carbon-carbon bonds by reacting the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. libretexts.orgnrochemistry.com

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com A variety of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkynylstannanes, can be used to introduce new substituents at the C5-position of this compound. While effective, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture. organic-chemistry.orgnrochemistry.com Additives such as copper(I) iodide or lithium chloride are sometimes used to facilitate the transmetalation step and improve reaction rates. organic-chemistry.org

Table 2: General Parameters for Stille Coupling of Aryl Bromides This table outlines general conditions applicable to the Stille coupling of this compound.

Catalyst Organotin Reagent (R-SnBu₃) Solvent Additive (Optional) Temperature (°C)
Pd(PPh₃)₄ Aryl, Vinyl, Alkynyl Toluene, Dioxane, DMF CuI 50-110
PdCl₂(PPh₃)₂ Heteroaryl, Benzyl (B1604629) NMP LiCl 80-120
Pd₂(dba)₃ / P(furyl)₃ Aryl THF None 50-80

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov This reaction is exceptionally valuable for synthesizing arylamines from substrates like this compound. It can accommodate a wide range of primary and secondary amines, including anilines, aliphatic amines, and various nitrogen-containing heterocycles.

The success of the Buchwald-Hartwig amination relies heavily on the use of a palladium precursor combined with a bulky, electron-rich phosphine ligand. amazonaws.com Ligands such as XPhos, SPhos, or BINAP are commonly employed. A strong, non-nucleophilic base, typically sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is essential for deprotonating the amine and facilitating the catalytic cycle. nih.govamazonaws.com The reaction conditions are generally mild, allowing for the synthesis of complex amine derivatives that would be difficult to access through other methods like nucleophilic aromatic substitution.

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table shows representative conditions for the amination of bromopyridine substrates, relevant for functionalizing this compound.

Catalyst / Ligand Base Solvent Temperature (°C) Amine Partner Yield (%)
Pd₂(dba)₃ / XPhos NaOt-Bu Toluene or Dioxane 80-110 Primary/Secondary Amines High
Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 100 Anilines Good to High
[Pd(allyl)Cl]₂ / t-BuXPhos LiHMDS 1,4-Dioxane 100 N-Heterocycles High

Copper-catalyzed reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer a complementary approach to palladium-based methods for forming carbon-heteroatom bonds. mdpi.comscispace.com These reactions can be used to couple this compound with nucleophiles like amines, alcohols, and thiols.

The Ullmann reaction typically involves the coupling of an aryl halide with an amine or alcohol at high temperatures, often using stoichiometric amounts of copper powder or copper(I) salts. More modern protocols utilize catalytic amounts of a copper source, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid, and a base such as potassium carbonate.

The Chan-Lam coupling is a milder, copper-catalyzed method for forming C-N or C-O bonds using boronic acids as the coupling partner. scispace.com For instance, an N-aryl bond can be formed by reacting the picolinate with an amine in the presence of a copper(II) catalyst, a base, and an oxidant (often atmospheric oxygen). These copper-based methods are particularly useful when palladium catalysts lead to undesired side reactions or are prohibitively expensive. mdpi.comnih.gov

The tert-butyl ester group at the C2-position of the picolinate ring exerts a significant influence on the reactivity and selectivity of cross-coupling reactions at the C5-bromine. Its effects are multifaceted:

Steric Hindrance: The bulky tert-butyl group provides steric shielding around the ester carbonyl. This steric hindrance disfavors nucleophilic attack at the ester, thereby preserving its integrity during coupling reactions that often require basic conditions. It effectively directs reactivity towards the C5-bromine atom.

Enhanced Solubility: The lipophilic nature of the tert-butyl group increases the compound's solubility in common non-polar organic solvents used for cross-coupling reactions, such as toluene, THF, and dioxane. This improved solubility facilitates homogeneous catalysis, often leading to more efficient and reproducible reactions.

Electronic Effects: While primarily steric, the ester group is electron-withdrawing, which contributes to the electrophilicity of the pyridine ring. This electronic pull can make the C5-bromine bond more susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling cycles.

Chemical Stability: The tert-butyl ester is robust and resistant to hydrolysis under the basic conditions frequently employed in Suzuki, Buchwald-Hartwig, and other coupling reactions. This stability allows for the functionalization at the C5-position to be performed first, with the option to hydrolyze the ester in a subsequent step under acidic conditions if the free picolinic acid is the desired final product.

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

Nucleophilic Substitution Reactions of the Bromine Moietybenchchem.com

The bromine atom at the 5-position of the pyridine ring in this compound serves as a key reactive site for various nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Prominent among these are the Suzuki-Miyaura coupling , Buchwald-Hartwig amination , Sonogashira coupling , and Heck reaction .

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the bromo-picolinate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgclaremont.edu This reaction is widely used to synthesize biaryl compounds. researchgate.net The general reactivity for Suzuki coupling partners is I > Br > Cl, making the bromo-picolinate a suitable substrate. libretexts.org Bulky, electron-rich phosphine ligands on the palladium catalyst often enhance the reaction's efficiency. libretexts.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, producing arylamines from aryl halides. organic-chemistry.orgnih.gov This reaction involves the coupling of the bromo-picolinate with a primary or secondary amine, catalyzed by a palladium complex with a suitable ligand and a base. organic-chemistry.orgamazonaws.com For instance, the amination of 2-bromopyridines can be achieved with high yields using a palladium acetate catalyst with a phosphine ligand like dppp (B1165662) and sodium tert-butoxide as the base. amazonaws.com A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, highlighting its utility in synthesizing diverse amine derivatives. amazonaws.com

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts. nih.gov A notable application involves the carbonylative Sonogashira coupling, where an isocyanide, such as tert-butyl isocyanide, can be inserted to form alkynyl imines, which can then be hydrolyzed to alkynones. nih.govorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers excellent trans selectivity. organic-chemistry.org

Table 1: Nucleophilic Substitution Reactions of the Bromine Moiety

Reaction Name Reactants Catalyst/Reagents Product Type
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester Pd Catalyst, Base Biaryl or Vinyl-substituted Picolinate
Buchwald-Hartwig Amination Primary/Secondary Amine Pd Catalyst, Ligand, Base N-Aryl Picolinate
Sonogashira Coupling Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base Alkynyl-substituted Picolinate
Heck Reaction Alkene Pd Catalyst, Base Alkenyl-substituted Picolinate

Transformations Involving the Ester Functional Group

The tert-butyl ester group of the title compound can undergo several important transformations, including hydrolysis, reduction, and transesterification. The tert-butyl group is known for its stability against nucleophiles and reducing agents but can be conveniently removed under acidic conditions. thieme.de

Hydrolysis and Saponification to Picolinic Acid Derivativesmasterorganicchemistry.com

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 5-bromo-6-methylpicolinic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of esterification and is typically carried out by heating the ester in a large excess of water with a strong acid catalyst, such as sulfuric acid (H₂SO₄). organic-chemistry.org The reaction is an equilibrium process. organic-chemistry.org For tert-butyl esters, the cleavage occurs via a mechanism that involves the formation of a stable tert-butyl cation. organic-chemistry.orggoogle.com This reaction can be performed selectively in the presence of other ester groups like benzyl or methyl esters. google.com

Base-catalyzed hydrolysis , also known as saponification , is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgorganic-chemistry.org The reaction is typically performed by heating the ester with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). organic-chemistry.org The irreversibility stems from the final step where the formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards the alcohol. organic-chemistry.org

Table 2: Hydrolysis of this compound

Condition Reagents Product Key Feature
Acidic Hydrolysis Excess H₂O, Strong Acid (e.g., H₂SO₄), Heat 5-bromo-6-methylpicolinic acid Reversible, proceeds via tert-butyl cation
Saponification Aqueous Base (e.g., NaOH), Heat Salt of 5-bromo-6-methylpicolinic acid Irreversible

Reductive Transformations to Alcohol or Aldehyde Derivativesmasterorganicchemistry.comchemicalbook.com

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to the primary alcohol, (5-bromo-6-methylpyridin-2-yl)methanol. This reaction typically involves the addition of two hydride equivalents.

Reduction to Aldehyde: A partial reduction to the aldehyde, 5-bromo-6-methylpicolinaldehyde, can be achieved using a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) . masterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. commonorganicchemistry.comchemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. chemistrysteps.com

Table 3: Reduction of the Ester Functional Group

Reagent Product Key Condition
Lithium Aluminum Hydride (LiAlH₄) (5-bromo-6-methylpyridin-2-yl)methanol Complete reduction
Diisobutylaluminum Hydride (DIBAL-H) 5-bromo-6-methylpicolinaldehyde Partial reduction, low temperature (-78 °C)

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding methyl or ethyl ester.

This reaction can be catalyzed by either an acid or a base. youtube.com In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. youtube.com The reaction is an equilibrium process, and often a large excess of the new alcohol is used to drive the reaction to completion. youtube.com

Alternatively, transesterification can be achieved under neutral conditions. For example, a method using phosphorus trichloride (B1173362) (PCl₃) can convert tert-butyl esters to other esters by first forming an acid chloride in situ, which then reacts with an alcohol. researchgate.netresearchgate.net Lipase-catalyzed transesterification has also been reported, offering a milder and more environmentally friendly approach, often utilizing tert-butanol (B103910) as a co-solvent. nih.gov

Reactivity of the Methyl Group at C6

The methyl group at the C6 position of the picolinate ring also exhibits reactivity, primarily through oxidation reactions.

Oxidation Reactions to Aldehyde or Carboxylic Acidchemicalbook.com

The methyl group of 2-methylpyridine (B31789) and its derivatives can be oxidized to a carboxylic acid. chemicalbook.comwikipedia.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or nitric acid. wikipedia.orggoogle.com For instance, the oxidation of lower alkyl pyridines to pyridine carboxylic acids can be achieved using excess nitric acid at elevated temperatures and pressures. google.com

Furthermore, biocatalytic methods have been developed for the selective oxidation of methyl groups on pyridine rings. For example, the fungus Exophiala dermatitidis has been shown to oxidize one methyl group of 2,6-dimethylpyridine (B142122) to 6-methylpicolinic acid with high yield and selectivity. nih.gov This suggests that a similar biocatalytic oxidation of this compound could potentially yield tert-butyl 5-bromo-6-carboxypicolinate.

Side-Chain Functionalization Methodologies

The synthetic utility of this compound is enhanced by the potential for functionalization of its 6-methyl group. The methyl group on a pyridine ring can be a handle for introducing further molecular complexity. Various methods, though not all specifically documented for this exact substrate, are established for the C-H functionalization of methyl groups on pyridine rings and can be considered applicable. researchgate.netbohrium.com

These methodologies primarily exploit the slightly acidic nature of the methyl protons or proceed through radical intermediates. Key strategies include:

Deprotonation and Alkylation: The use of a strong base can deprotonate the methyl group to form a pyridylic anion. This nucleophilic species can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond.

Radical Reactions: Minisci-type reactions, which involve the generation of radicals, can be used to functionalize the methyl group. researchgate.net For instance, a radical species can abstract a hydrogen atom from the methyl group, and the resulting benzylic-type radical can be trapped by another reagent. Metal-free photoredox catalysis using an organic photocatalyst represents a modern approach for C–H alkylation of heteroaromatics using readily available carboxylic acids. researchgate.net

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting 5-bromo-6-formylpicolinate or 5-bromo-6-carboxypicolinate opens up a new set of possible transformations. The formyl group, for example, enables nucleophilic additions and condensations.

N-Oxide Activation: Conversion of the pyridine nitrogen to an N-oxide can activate the methyl group for different types of transformations. For example, metal-free methylation of pyridine N-oxides has been achieved using peroxide as a methylating agent under neat conditions, suggesting that the methyl group on the N-oxide of the title compound could undergo analogous reactions. researchgate.net

These potential transformations are summarized in the table below.

Methodology Reagents/Conditions Potential Product Type Notes
Deprotonation-Alkylation1. Strong Base (e.g., LDA, n-BuLi) 2. Electrophile (e.g., R-X, RCHO)Extended side-chainAllows for C-C bond formation at the methyl position.
Radical C-H FunctionalizationRadical Initiator, Alkylating/Arylating SourceFunctionalized side-chainIncludes Minisci-type reactions and modern photoredox catalysis. researchgate.netresearchgate.net
OxidationOxidizing Agent (e.g., SeO₂, KMnO₄)Aldehyde or Carboxylic AcidCreates a new functional handle for further synthesis.
N-Oxide Formation & Rearrangement1. Oxidant (e.g., m-CPBA) 2. Acetic Anhydride (B1165640)Hydroxymethyl or Acetoxymethyl derivativeThe Boekelheide reaction is a classic example of this pathway.

Mechanistic Investigations of Key Reactions

Elucidation of Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a complex process governed by the directing effects of the pyridine nitrogen and the three substituents. The pyridine nitrogen is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position (C3 and C5). youtube.com However, the positions on the ring are already substituted, except for C3 and C4.

The regiochemical outcome of an EAS reaction on the C3 or C4 position is determined by the interplay of the electronic effects of the existing substituents:

6-Methyl Group (-CH₃): This is an electron-donating group (EDG) through induction. EDGs activate the ring and are ortho- and para-directors. studysmarter.co.ukyoutube.com Relative to the C6 position, C5 is the para position and C7 (the nitrogen) is the ortho position. It therefore directs activating electron density towards C5. One synthetic route to the title compound involves the bromination of tert-butyl 6-methylpicolinate, where the methyl group at position 6 directs the incoming bromine to the C5 position.

5-Bromo Group (-Br): Halogens are a classic case of conflicting effects. They are deactivating due to their electron-withdrawing inductive effect but are ortho- and para-directors because their lone pairs can be donated through resonance. studysmarter.co.uk Relative to the C5 position, C4 and C6 are the ortho positions, and C2 is the para position.

2-tert-Butoxycarbonyl Group (-COOC(CH₃)₃): This ester group is an electron-withdrawing group (EWG) through both induction and resonance. EWGs are deactivating and meta-directors. studysmarter.co.ukyoutube.com Relative to the C2 position, C4 and C6 are the meta positions.

For an incoming electrophile, the potential sites are C3 and C4.

Attack at C3: This position is meta to the deactivating ester group and ortho to the deactivating bromo group. It is not strongly influenced electronically by the methyl group.

Attack at C4: This position is meta to the activating methyl group, ortho to the deactivating bromo group, and meta to the deactivating ester group.

Substituent Position Electronic Effect Directing Influence
Pyridine Nitrogen1Inductively withdrawing, deactivatingmeta (to C3, C5)
tert-Butoxycarbonyl2Resonance withdrawing, deactivatingmeta (to C4, C6)
Bromo5Inductively withdrawing, resonance donating; overall deactivatingortho, para (to C2, C4, C6)
Methyl6Inductively donating, activatingortho, para (to C5, N)

Stereoelectronic Effects of Substituents on Reaction Pathways

Stereoelectronic effects, which describe how orbital overlap and electronic properties influence molecular geometry and reactivity, are crucial in understanding the behavior of this compound. wikipedia.org The specific arrangement of substituents on the pyridine ring dictates its electronic landscape and steric accessibility.

Electronic Effects: The pyridine ring is inherently electron-deficient. This effect is amplified by the strong inductive withdrawal of the bromine atom at C5 and the resonance withdrawal of the tert-butoxycarbonyl group at C2. youtube.comstudysmarter.co.uk Conversely, the methyl group at C6 provides a slight electron-donating inductive effect. This push-pull electronic environment influences reaction pathways. For instance, the reduced electron density on the ring makes it less nucleophilic and thus less reactive towards electrophiles. youtube.com

The interaction between orbitals is a key stereoelectronic consideration. For example, in nucleophilic aromatic substitution (SNAr), the regioselectivity can be influenced by the ability of a substituent to stabilize the negative charge of the Meisenheimer intermediate. Studies on related dichloropyridines have shown that the steric and electronic parameters of substituents significantly direct the outcome of SNAr reactions. researchgate.net The electron-withdrawing nature of the ester and bromo groups in the title compound would facilitate nucleophilic attack, particularly at positions ortho or para to these groups, should a suitable leaving group be present.

Steric Effects: The tert-butyl group of the ester at C2 is sterically demanding. This bulk can hinder the approach of reagents to the adjacent C3 position and the nitrogen atom. This steric hindrance can affect reaction rates and selectivity. In nucleophilic substitution reactions on substituted 2,6-dichloropyridines, bulky substituents at the 3-position were found to direct incoming nucleophiles towards the 6-position. researchgate.net Similarly, the bulky tert-butyl group on this compound could direct attacks away from the C3 position in favor of other sites, or influence the conformational preference of the molecule, which in turn affects orbital overlap and reactivity.

Applications of Tert Butyl 5 Bromo 6 Methylpicolinate in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The pyridine (B92270) nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The functional handles on tert-butyl 5-bromo-6-methylpicolinate allow for its elaboration into more complex pyridine-based structures. The bromine atom at the 5-position serves as a prime site for cross-coupling reactions, while the tert-butyl ester can be readily removed under acidic conditions, and the methyl group can potentially be functionalized.

The bromine atom on the pyridine ring is the key to its utility in forming carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of libraries of compounds for drug discovery.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound. For instance, this compound can react with a variety of arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield 5-aryl-6-methylpicolinates. The tert-butyl ester group enhances the solubility of the starting material in common organic solvents used for these couplings.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in creating extended π-systems or providing a handle for further transformations like click chemistry. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, which is crucial for the synthesis of many biologically active compounds. organic-chemistry.orgnih.gov By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base, a variety of 5-amino-6-methylpicolinates can be synthesized. organic-chemistry.orgnih.gov

Table 1: Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Product Type Key Reagents
Suzuki-Miyaura Arylboronic acid 5-Aryl-6-methylpicolinate Pd catalyst, base
Sonogashira Terminal alkyne 5-Alkynyl-6-methylpicolinate Pd catalyst, Cu(I) salt, base
Buchwald-Hartwig Amine 5-Amino-6-methylpicolinate Pd catalyst, base

Beyond simple substitution, this compound can be a precursor to more complex polycyclic systems.

Fused Ring Systems: Through a sequence of reactions, the pyridine ring can be annulated to form fused heterocyclic systems like pyrido[3,4-d]pyrimidines or thieno[3,2-b]pyridines. researchgate.netwikipedia.org A common strategy involves an initial cross-coupling reaction to introduce a suitably functionalized side chain at the 5-position, followed by an intramolecular cyclization. For example, a Sonogashira coupling with an appropriate alkyne could be followed by a base- or metal-catalyzed cyclization to construct a new ring fused to the pyridine core. nih.gov

Bridged Ring Systems: The synthesis of bridged ring systems containing a pyridine moiety is more challenging. One potential, albeit less common, approach is the use of an intramolecular Diels-Alder reaction. rsc.org This would require the initial elaboration of the starting material into a diene-dienophile system. The pyridine ring itself can act as a dienophile in inverse-electron-demand Diels-Alder reactions, although this is more common with electron-deficient pyridines. wikipedia.orgresearchgate.net

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product. The functional groups on this compound make it a potential substrate for such reactions.

A plausible application is in a post-Ugi reaction modification. mdpi.comnih.govnih.govresearchgate.net An Ugi reaction could be performed with an amine, a carboxylic acid, an isocyanide, and a carbonyl compound, where one of the components contains a functional group that can later react with the bromo-pyridine moiety. For example, an Ugi reaction could be performed to create a molecule with a terminal alkyne, which could then undergo an intramolecular Sonogashira coupling with the bromine atom on a subsequently introduced this compound derivative to form a macrocycle.

Intermediate in the Synthesis of Structurally Diverse Chemical Probes

Chemical probes are small molecules used to study biological systems. The pyridine scaffold is a common feature in many biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. nih.govnih.govgoogle.com

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. wikipedia.orgnih.govnih.govacs.orgacs.org A plausible synthetic route to a potential kinase inhibitor could involve a Suzuki coupling of this compound with a heterocyclic boronic acid, followed by amination at the 5-position via a Buchwald-Hartwig reaction. Subsequent hydrolysis of the tert-butyl ester would provide a carboxylic acid that could be coupled with various amines to generate a library of potential inhibitors for screening.

GPCR Ligands: GPCRs are a large family of cell surface receptors that are important drug targets. nih.govnih.govgoogle.comgoogle.com The synthesis of ligands for these receptors often involves the construction of complex heterocyclic systems. The reactivity of the bromine atom in this compound allows for its incorporation into larger molecules through cross-coupling reactions, making it a useful intermediate in the synthesis of novel GPCR ligands.

Table 2: Plausible Synthesis of a Kinase Inhibitor Precursor

Step Reaction Reagents Intermediate/Product
1 Suzuki Coupling Heterocyclic boronic acid, Pd(PPh₃)₄, Na₂CO₃ tert-Butyl 5-(heterocyclyl)-6-methylpicolinate
2 Buchwald-Hartwig Amination Amine, Pd catalyst, base tert-Butyl 5-amino-5-(heterocyclyl)-6-methylpicolinate
3 Ester Hydrolysis Trifluoroacetic acid 5-Amino-5-(heterocyclyl)-6-methylpicolinic acid

Development of New Synthetic Methodologies Utilizing its Reactive Sites

The unique substitution pattern of this compound makes it an interesting substrate for the development of new synthetic methods. nih.goveurekaselect.comrsc.orgbeilstein-journals.orgrsc.org

The presence of C-H bonds on the pyridine ring, in addition to the reactive C-Br bond, opens up possibilities for late-stage functionalization via C-H activation. nih.goveurekaselect.comrsc.orgbeilstein-journals.orgrsc.org While the bromine atom is a classical handle for cross-coupling, the development of regioselective C-H activation methods could allow for the introduction of functional groups at other positions on the ring without the need for pre-functionalization. For example, developing conditions for a regioselective C-H arylation at the 4-position of the pyridine ring would provide a complementary method to the cross-coupling at the 5-position.

Furthermore, the interplay between the different functional groups can be exploited. For instance, the methyl group could potentially be functionalized via radical bromination and then used in subsequent reactions. The development of orthogonal reaction conditions that allow for the selective reaction of one site in the presence of the others is an ongoing area of research in organic synthesis.

Advanced Spectroscopic and Structural Elucidation Studies of Tert Butyl 5 Bromo 6 Methylpicolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. For tert-butyl 5-bromo-6-methylpicolinate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to piece together its molecular framework.

¹H (proton) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl and tert-butyl groups would be observed. The large tert-butyl group would present as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.6 ppm). The methyl group attached to the pyridine (B92270) ring would also appear as a singlet, integrating to three protons, but further downfield (around 2.5 ppm) due to the influence of the aromatic ring. The two aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling patterns dictated by their positions relative to the bromine, methyl, and ester groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a separate signal. The carbonyl carbon of the ester group would be found significantly downfield (in the 160-170 ppm range). The quaternary carbon of the tert-butyl group and the carbons of the pyridine ring would also have characteristic chemical shifts.

A representative, though not experimentally verified for this specific compound, set of expected NMR data is presented below:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃~1.58 (s, 9H)~28.2 (3C)
Ar-CH₃~2.50 (s, 3H)~22.5
Ar-H~7.90 (d, 1H)~128.0
Ar-H~8.15 (d, 1H)~140.0
C(CH₃)₃---~82.0
C-Br---~118.0
C-CO₂tBu---~150.0
C-CH₃---~158.0
C=O---~164.0

Note: The data in this table is illustrative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

For more complex derivatives or to resolve any ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound, COSY would definitively link adjacent protons on the pyridine ring, appearing as cross-peaks in the 2D spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the spatial arrangement of substituents. For instance, a NOESY experiment could show a correlation between the protons of the 6-methyl group and a nearby proton on the pyridine ring, confirming their proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. nih.gov This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₄BrNO₂), HRMS would be used to confirm its molecular formula by matching the experimentally observed mass of the molecular ion (e.g., [M+H]⁺) to the calculated exact mass.

Parameter Value
Molecular FormulaC₁₁H₁₄BrNO₂
Calculated Exact Mass271.0208
Expected [M+H]⁺272.0286

In addition to providing the molecular weight, mass spectrometry can be used to deduce structural information by analyzing the fragmentation patterns of the molecule. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments can provide clues about the different functional groups present in the molecule. For this compound, a common fragmentation would be the loss of the tert-butyl group, resulting in a prominent peak corresponding to the picolinic acid fragment.

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Conformation and Stereochemistry

The precise three-dimensional structure of this compound is determined through single-crystal X-ray diffraction. While specific crystallographic data for the title compound are not widely published, analysis of related structures, such as 3-bromopicolinic acid, provides valuable insights. researchgate.net The pyridine ring is expected to be planar, with the substituents—a bromine atom, a methyl group, and a tert-butyl ester group—extending from it.

Polymorphism Studies and Crystal Packing Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, particularly in the pharmaceutical and agrochemical industries where pyridine derivatives are common. rsc.org Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on pyridine under high pressure have revealed the existence of different phases, demonstrating the compound's structural versatility. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Polymorph Differentiation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule and for distinguishing between polymorphic forms. globalresearchonline.netresearchgate.net

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. Esters typically exhibit a strong carbonyl (C=O) stretching vibration between 1750 and 1735 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching bands are expected between 1300 and 1000 cm⁻¹. spectroscopyonline.com The presence of the pyridine ring and its substituents will also give rise to specific vibrations, including C-H, C-N, and C-C stretching and bending modes.

Raman spectroscopy serves as a complementary technique. irdg.org It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon skeleton and low-frequency lattice vibrations. The C-Br stretch, for instance, would be readily observable in the Raman spectrum.

Crucially, both FT-IR and Raman spectroscopy are powerful tools for polymorph differentiation. nih.govresearchgate.net Since polymorphs differ in their crystal lattice structure, their lattice vibrational modes (phonons) will also differ, leading to distinct peaks in the low-frequency region of their Raman spectra. nih.gov This sensitivity allows for the rapid and non-destructive identification and quantification of different polymorphic forms in a sample.

Table 1: Expected Vibrational Spectroscopy Data for this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)FT-IR1735 - 1750Strong
C-O (Ester)FT-IR1300 - 1000Strong
C-H (Aromatic)FT-IR/Raman3100 - 3000Medium-Weak
C-H (Aliphatic)FT-IR/Raman3000 - 2850Medium
C-N (Pyridine)FT-IR/Raman1600 - 1400Medium
C-BrRaman700 - 500Medium-Strong

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like this compound. The analysis of related brominated aromatic compounds is typically performed using reversed-phase chromatography. rsc.orgchromforum.org A C18 or a Phenyl-Hexyl column would likely provide good separation. chromforum.org

The mobile phase would generally consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. chromforum.org Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm. nih.gov This method allows for the separation of the product from starting materials, by-products, and other impurities, enabling accurate purity determination.

Table 2: Typical HPLC Conditions for Analysis

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound might be possible, its molecular weight and polarity could present challenges. A common approach for less volatile compounds is derivatization to increase volatility. nih.gov For instance, transesterification to a methyl or ethyl ester could be performed.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. walshmedicalmedia.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The NIST library contains mass spectra for related compounds like butyl isonicotinate, which can be used as a reference. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical synthesis in real-time. sigmaaldrich.com For the synthesis of this compound, TLC can be used to track the consumption of the starting material (e.g., 5-bromo-6-methylpicolinic acid) and the formation of the ester product. researchgate.net

The separation is performed on a silica (B1680970) gel plate. A suitable mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent such as ethyl acetate (B1210297). researchgate.net The less polar ester product will travel further up the plate (higher Rf value) than the more polar carboxylic acid starting material. researchgate.net Adding a small amount of acetic acid to the eluent can help to produce more compact spots for acidic compounds. researchgate.net The spots can be visualized under a UV lamp, as the pyridine ring is UV-active.

Computational and Theoretical Investigations of Tert Butyl 5 Bromo 6 Methylpicolinate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules like tert-butyl 5-bromo-6-methylpicolinate. These calculations can elucidate the electronic environment of the molecule, which is fundamental to understanding its reactivity.

The electronic structure of a molecule is key to its chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its ability to donate or accept electrons. For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO is likely centered on the electron-withdrawing ester group and the pyridine ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The charge distribution across the molecule is significantly influenced by its various substituents. The electronegative bromine atom and the nitrogen in the pyridine ring create regions of negative charge, while the methyl and tert-butyl groups are electron-donating. DFT calculations on related pyridine-2,6-dicarboxylic acid esters have shown that the charge distribution and HOMO-LUMO gap energies are influenced by the surrounding solvent medium. dntb.gov.ua For instance, in similar molecules, detailed calculations have revealed changes in dipole moments and charge distribution upon solvation. dntb.gov.ua

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Pyridine Ester (Note: This data is illustrative and based on studies of similar compounds, not this compound directly.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus forecasting the molecule's reactivity and the regioselectivity of its reactions. The bromine atom at the 5-position is a key functional group for cross-coupling reactions. Computational models can help in understanding the directing effects of the methyl and ester groups on incoming reagents. The electron-donating methyl group at the 6-position is expected to influence the reactivity of the adjacent bromine atom.

Understanding the mechanism of a chemical reaction often involves characterizing the high-energy transition state. DFT calculations can be employed to model these transition states, providing insights into the reaction pathways and activation energies. For reactions involving this compound, such as Suzuki or Buchwald-Hartwig couplings, transition state modeling could elucidate the role of the catalyst and the influence of the substituents on the reaction rate and yield. Modeling of transition states in related systems has been used to predict regioselectivity in substitution reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal the preferred conformations of the flexible tert-butyl ester group and how it interacts with its environment. These simulations can also provide insights into intermolecular interactions, such as stacking of the pyridine rings or hydrogen bonding in the presence of suitable solvents or reactants. While specific MD studies on this compound are not readily found, research on similar molecules highlights the importance of such analyses for understanding their behavior in solution and in biological systems.

Electrostatic Potential Maps for Understanding Reactivity Sites

Electrostatic potential (ESP) maps are visual representations of the charge distribution on the surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an ESP map would likely show a negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating sites prone to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially a region of positive potential on the bromine atom known as a σ-hole, which can interact with nucleophiles. mdpi.com

Correlation of Computational Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental results. For this compound, computational data on bond lengths and angles could be compared with crystallographic data from X-ray diffraction studies of related compounds like methyl 5-bromo-6-methylpicolinate. researchgate.netresearchgate.net Similarly, predicted reaction outcomes, such as regioselectivity, can be compared with the product ratios observed in laboratory experiments. The correlation between computational and experimental data for related picolinate (B1231196) complexes has been demonstrated through techniques like EPR spectroscopy and cyclic voltammetry, which have shown agreement with DFT calculated geometries. dntb.gov.ua

Future Research Directions and Unexplored Avenues for Tert Butyl 5 Bromo 6 Methylpicolinate

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For tert-Butyl 5-bromo-6-methylpicolinate, future research will likely focus on developing greener synthetic alternatives to traditional methods, which may involve harsh reagents and generate significant waste.

One promising avenue is the application of photocatalysis . Visible-light-driven photocatalysis offers a mild and sustainable way to functionalize pyridine (B92270) rings. nih.gov Research could explore the direct C-H functionalization of a suitable picolinate (B1231196) precursor, using a photocatalyst to avoid the need for pre-halogenation, thus creating a more atom-economical synthesis. unibo.itacs.org For instance, a transition-metal-free, photoinduced acetalation-pyridylation of alkenes has been reported, showcasing a sustainable method to construct pyridine-containing compounds. chemeurope.com

Another area of interest is the use of biocatalysis . Enzymes offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical transformations. Future studies could investigate the enzymatic resolution of a racemic mixture containing the picolinate structure or the use of enzymes for the selective bromination or esterification of the picolinate backbone.

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for green synthesis by combining three or more reactants in a single step to form a complex product, thereby minimizing waste and improving efficiency. nih.gov A recently developed MCR for the synthesis of substituted pyridines involves a catalytic intermolecular aza-Wittig/Diels-Alder sequence, which could be adapted for the synthesis of this compound precursors. nih.gov Additionally, the use of novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), in MCRs for picolinate synthesis has been shown to be effective and allows for catalyst recycling. rsc.orgnih.gov

Green Synthesis StrategyPotential Application to this compound SynthesisKey Advantages
Photocatalysis Direct C-H bromination or functionalization of a picolinate precursor.Mild reaction conditions, use of visible light as a renewable energy source, high functional group tolerance. nih.govchemeurope.com
Biocatalysis Enzymatic resolution of chiral precursors or selective enzymatic transformations.High selectivity, mild operating conditions (temperature, pH), biodegradable catalysts.
Multicomponent Reactions One-pot synthesis of the substituted pyridine ring system.Increased efficiency, reduced waste, atom economy. nih.gov
Heterogeneous Catalysis Use of recyclable catalysts like MOFs for the synthesis.Catalyst reusability, simplified product purification. rsc.orgnih.gov

Exploration of Asymmetric Transformations

The synthesis of single-enantiomer compounds is crucial in the pharmaceutical and agrochemical industries. For this compound, the development of asymmetric transformations to introduce chirality would significantly enhance its value as a synthetic intermediate.

A primary focus would be on the asymmetric hydrogenation of the pyridine ring to produce chiral piperidines. dicp.ac.cnrsc.org While direct asymmetric hydrogenation of pyridines is challenging, methods using chiral auxiliaries or catalysts have shown success. dicp.ac.cnnih.govresearchgate.net For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been used to construct multiple stereogenic centers on piperidines. researchgate.net Future research could explore the use of this compound as a substrate in such reactions, potentially leading to novel chiral building blocks.

Another avenue is the asymmetric functionalization of the pyridine ring. This could involve enantioselective cross-coupling reactions at the bromine position or asymmetric reactions involving the methyl group. The development of chiral ligands for transition metal catalysts will be key to achieving high enantioselectivity in these transformations. rsc.org

Asymmetric TransformationPotential Application to this compoundExpected Outcome
Asymmetric Hydrogenation Reduction of the pyridine ring to form a chiral piperidine (B6355638).Access to enantioenriched piperidine derivatives for drug discovery. dicp.ac.cnrsc.orgnih.gov
Asymmetric Cross-Coupling Enantioselective Suzuki or Negishi coupling at the C-Br bond.Introduction of a chiral substituent at the 5-position.
Asymmetric C-H Functionalization Enantioselective reaction at the methyl group.Creation of a stereocenter adjacent to the pyridine ring.

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and ease of scalability. researchgate.netscispace.comirost.irirost.ir The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical next step for its potential industrial application.

Microreactors can be employed for hazardous reactions, such as nitration or reactions involving unstable intermediates, under safer conditions. researchgate.netstevens.edu The synthesis of this compound could be redesigned for a continuous process, with each step optimized for flow conditions. This would allow for on-demand production and facile purification.

Furthermore, flow systems are particularly well-suited for hydrogenation reactions , which are often performed under high pressure. thalesnano.com A continuous flow setup would allow for the safe and efficient hydrogenation of the pyridine ring of this compound, potentially on a large scale. thalesnano.com The generation and use of unstable intermediates, such as organomagnesium compounds for cross-coupling, can also be safely managed in a continuous flow system. acs.org

Utilization in the Synthesis of New Functional Materials

The unique electronic and structural properties of the picolinate scaffold make it an attractive building block for new functional materials. Future research could explore the use of this compound as a monomer or precursor for the synthesis of polymers and other advanced materials.

One area of exploration is the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgconsensus.appmdpi.com The bromine atom on this compound serves as a handle for cross-coupling polymerization reactions, such as Suzuki or Stille coupling, to create well-defined polymer backbones. rsc.orgacs.org The pyridine nitrogen can influence the electronic properties and morphology of the resulting polymer. rsc.org

Another promising direction is the development of metal-organic frameworks (MOFs) and coordination polymers . nih.govacs.orgacs.org The picolinate moiety is an excellent chelating ligand for various metal ions. nih.govresearchgate.net By modifying this compound, for example, by converting the tert-butyl ester to a carboxylic acid, it can be used as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis. acs.orgrsc.org

Functional MaterialRole of this compoundPotential Applications
Conjugated Polymers Monomer precursor for polymerization via cross-coupling reactions.Organic electronics (OLEDs, OPVs), sensors. rsc.orgmdpi.com
Metal-Organic Frameworks (MOFs) Linker molecule (after de-esterification) to coordinate with metal centers.Gas storage and separation, catalysis, sensing. nih.govacs.org
Luminescent Materials Ligand to sensitize lanthanide ion emission.Lighting, displays, and sensors. nih.govacs.org

Further Computational Modeling of Complex Reaction Systems

Computational chemistry provides powerful tools to understand reaction mechanisms, predict reactivity, and guide experimental design. For this compound, in silico studies can accelerate the discovery of new reactions and applications.

Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, such as cross-coupling or functionalization reactions, to predict their feasibility and selectivity. nih.gov This can help in choosing the right catalyst and reaction conditions to achieve a desired outcome. For example, DFT studies have been used to understand the mechanism of Ni-catalyzed cross-coupling reactions. acs.org

Machine learning and artificial intelligence are also emerging as valuable tools in chemical synthesis. researchgate.net By training models on existing reaction data, it may be possible to predict the outcome of reactions involving this compound with various coupling partners. researchgate.net This in silico screening can prioritize experiments and reduce the time and resources needed for discovery. nih.govmalariaworld.org Furthermore, computational modeling can be used to predict the properties of materials derived from this compound, such as the electronic bandgap of a conjugated polymer or the binding affinity of a picolinate-based ligand in a biological system. researchgate.net

Q & A

(Basic) How can researchers optimize the synthesis of tert-butyl 5-bromo-6-methylpicolinate to improve yield and purity?

Answer:
Optimization involves systematic parameter variation using Design of Experiments (DOE) . Key factors include:

  • Catalyst selection : Mo(CO)₆ (used in epoxidation optimization ) may inspire analogous catalytic systems for esterification.
  • Temperature : Elevated temperatures (80–120°C) could enhance reactivity but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
  • Reaction time : Monitor via TLC or HPLC to avoid over-reaction.

Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization. Compare with methyl ester analogs, where tert-butyl groups may alter crystallization behavior .

(Basic) What spectroscopic and structural characterization methods are recommended for this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and tert-butyl groups.
    • NOESY : Confirm spatial proximity of substituents (e.g., bromine and methyl groups).
  • X-ray Crystallography : Use SHELX programs for structure refinement . The tert-butyl group’s axial/equatorial conformation can be analyzed via low-temperature NMR, as demonstrated in triazinane systems .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

(Advanced) How does the tert-butyl group influence the reactivity of 5-bromo-6-methylpicolinate in metal-catalyzed cross-coupling reactions?

Answer:
The tert-butyl ester:

  • Steric effects : Hinders nucleophilic attack at the ester carbonyl, favoring bromide displacement (e.g., Suzuki-Miyaura coupling). Compare with methyl esters, which are less sterically shielded .
  • Solubility : Enhances solubility in non-polar solvents, facilitating homogeneous catalysis.
  • Stability : Resists hydrolysis under basic conditions, enabling sequential functionalization (e.g., bromine substitution followed by ester deprotection).

Methodology : Use Pd(PPh₃)₄ or XPhos catalysts for coupling with boronic acids. Monitor reaction progress via ¹⁹F NMR (if fluorine analogs are used) .

(Advanced) How can computational chemistry resolve contradictions in regioselectivity during substitution reactions of this compound?

Answer:

  • DFT Calculations : Model transition states to predict whether bromine or methyl groups direct electrophilic substitution. Include explicit solvent molecules (e.g., DCM, water) to account for solvent effects, as shown in triazinane studies .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine’s σ-hole) for nucleophilic attack.
  • Validation : Compare computational predictions with experimental outcomes (e.g., HPLC analysis of product ratios).

(Basic) What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in inert atmosphere (argon/nitrogen) at room temperature, away from moisture. Avoid prolonged exposure to light .
  • Handling : Use explosion-proof equipment and grounded containers, as recommended for tert-butyl hydroperoxide analogs .
  • Decomposition Monitoring : Regularly check purity via NMR or GC-MS.

(Advanced) How can researchers address discrepancies in reported synthetic yields of derivatives from this compound?

Answer:

  • Control Experiments : Isolate variables (e.g., catalyst purity, moisture levels) using a factorial design approach .
  • Byproduct Analysis : Use LC-MS or IR spectroscopy to identify side products (e.g., ester hydrolysis or decarboxylation).
  • Reproducibility : Document reaction conditions rigorously (e.g., solvent batch, stirring rate). Cross-validate with tert-butyl carbamate systems .

(Basic) What are the key differences between this compound and its methyl/ethyl ester analogs in synthetic applications?

Answer:

Property tert-Butyl EsterMethyl/Ethyl Ester
Steric Hindrance High (slows nucleophilic attack)Low
Solubility Better in non-polar solventsBetter in polar solvents
Stability Resists hydrolysisProne to hydrolysis under basic conditions

(Advanced) What strategies enable the use of this compound in multicomponent reactions for drug discovery?

Answer:

  • Protection-Deprotection : Use the tert-butyl group as a temporary protecting group during heterocycle formation. Deprotect with TFA for late-stage functionalization .
  • Parallel Synthesis : Employ Ugi or Passerini reactions to generate libraries, leveraging bromine for post-reaction cross-coupling .
  • Biological Testing : Assess cytotoxicity and bioavailability compared to smaller esters, as tert-butyl groups may enhance membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.